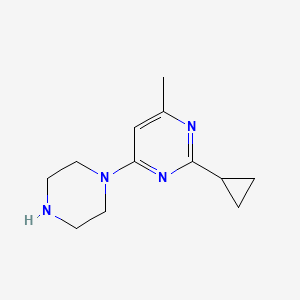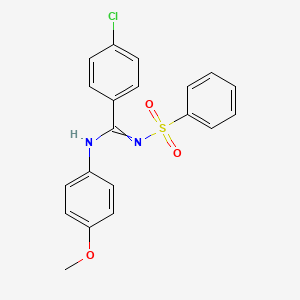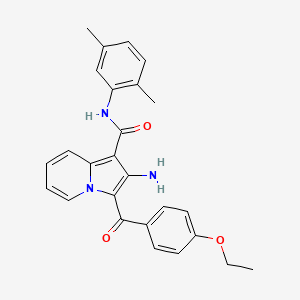
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is a chemical entity that can be associated with the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of three carbon atoms and one nitrogen and one oxygen atom. The presence of an amino group attached to the phenol moiety suggests potential for interactions and reactivity, making it a candidate for various chemical transformations and applications in material science, pharmaceuticals, and dye production.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, a novel synthetic pathway to substituted imidazoles is described, which involves the formation of an imidazole ring from two methanimine groups. This process includes the opening of a benzoxazole ring followed by ring closure through intermolecular nucleophilic attack . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. The electronic properties of the ring system, such as electron delocalization and the presence of heteroatoms, can influence the reactivity and stability of the compound. The second paper discusses the reactivity of the amino group in benzoxazine derivatives, which is weakened, allowing for easy acylation . This suggests that the amino group in this compound may also exhibit similar reactivity, which could be exploited in further chemical modifications.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including interactions with α-ketoacids and esters, leading to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines . The reactivity of the amino group is a key factor in these transformations. The third paper describes the synthesis of benzo[4,5]thiazolo-[3,2-a]pyridine derivatives, which, while not directly related to the target compound, showcases the versatility of reactions involving benzothiazole and cyanoacrylate derivatives . This indicates that this compound could potentially undergo similar reactions, expanding its chemical repertoire.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl group and the amino group can affect properties like solubility, fluorescence, and stability in various solvents. The second paper highlights the stability of benzoxazine derivatives in organic solvents, with the exception of ethanol . This information is valuable when considering the practical applications of this compound, as solvent compatibility is crucial for its processing and use in different contexts.
Scientific Research Applications
Photophysical Properties and Applications
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol and its derivatives exhibit intriguing photophysical properties, such as excited state intra-molecular proton transfer with single absorption and dual emission characteristics. These properties make them suitable for applications in fluorescent materials and optoelectronic devices. Studies have shown that these compounds maintain thermal stability up to 200°C, further enhancing their applicability in various high-temperature environments (Padalkar et al., 2011).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity. These compounds have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungal strains like Candida albicans and Aspergillus niger. This indicates their potential use in developing new antimicrobial agents (Padalkar et al., 2016).
Applications in Organic Synthesis
Compounds related to this compound have been used in the synthesis of novel organic compounds. These include thiofibrates and benzoxazole derivatives, which are valuable for various applications in organic chemistry and pharmaceutical research (NiranjanM & ChaluvarajuK, 2018).
Role in Fluorescent Compounds
The derivatives of this compound have been employed in the creation of fluorescent compounds. Their ability to exhibit fluorescence and sensitivity to the microenvironment makes them useful in the development of fluorescent dyes and sensors. These properties are particularly valuable in applications that require large Stokes shifts and sensitivity to changes in the surrounding environment (Phatangare et al., 2013).
properties
IUPAC Name |
5-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-5-4-10(16)8-13(11)18/h3-8,18H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJWSLRXZCVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)


![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
